molecular formula C9H7NO4 B177879 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid CAS No. 154780-52-6

3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

Cat. No.: B177879
CAS No.: 154780-52-6
M. Wt: 193.16 g/mol
InChI Key: LCLAZLIVBFONSJ-UHFFFAOYSA-N
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Description

3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H7NO4. It is known for its applications in various fields of scientific research, particularly in the study of proteomics and biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with methyl acetoacetate in the presence of an acid catalyst, followed by oxidation to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium bor

Biological Activity

3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid (CAS No. 154780-52-6) is a heterocyclic organic compound with the molecular formula C9H7NO4. This compound has garnered attention in various fields of scientific research due to its potential biological activities, particularly its antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound features a benzoxazole ring, which contributes to its biological activity. The compound's molecular weight is approximately 193.16 g/mol, and it is characterized by the presence of a carboxylic acid group and a ketone functional group. Its synthesis typically involves the cyclization of 2-aminophenol with methyl acetoacetate under acidic conditions, followed by oxidation processes to yield the final product .

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC9H7NO4
Molecular Weight193.16 g/mol
CAS Number154780-52-6
IUPAC Name3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid
InChI KeyLCLAZLIVBFONSJ-UHFFFAOYSA-N

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study demonstrated that this compound showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0048 mg/mL to 0.0195 mg/mL for various strains, indicating potent antibacterial effects .
  • Antifungal Activity :
    • The compound also exhibited antifungal properties against Candida albicans and Fusarium oxysporum, with MIC values ranging from 0.0098 mg/mL to 0.039 mg/mL .

Table 2: Antimicrobial Activity Data

MicroorganismTypeMIC (mg/mL)
Staphylococcus aureusGram-positive0.0048
Escherichia coliGram-negative0.0195
Candida albicansFungal0.0098
Fusarium oxysporumFungal0.039

The antimicrobial effects of this compound are hypothesized to result from its ability to penetrate microbial cell walls and disrupt essential cellular processes. This includes interference with DNA replication and protein synthesis, leading to cell death.

Properties

IUPAC Name

3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-10-6-4-5(8(11)12)2-3-7(6)14-9(10)13/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLAZLIVBFONSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433753
Record name 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154780-52-6
Record name 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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